1,3,5-Trihexylbenzene
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Overview
Description
1,3,5-Trihexylbenzene is a useful research compound. Its molecular formula is C₂₄H₄₂ and its molecular weight is 330.59. The purity is usually 95%.
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Scientific Research Applications
1. Organic Synthesis and Medicinal Chemistry
1,3,5-Triisopropylbenzene, a close derivative of 1,3,5-Trihexylbenzene, is efficiently oxidized using N-hydroxyphthalimide (NHPI) as a catalyst, yielding phenol derivatives that are valuable as pharmaceutical starting materials (Aoki et al., 2005).
2. Photolysis and Chemical Stability Studies
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), another derivative, is notable for its stability but exhibits sensitivity to light, producing a long-lived free radical upon photolysis. The mechanism involves intersystem crossing and NO2-ONO isomerization, leading to the formation of a phenoxyl radical (Xiong et al., 2014).
3. Electrochemistry and Material Science
Star-shaped compounds based on 1,3,5-triarylbenzenes, which include derivatives of this compound, have been studied for their electrochemical properties. These compounds exhibit complex redox behavior and have potential applications in organic electronics (Rapta et al., 2012).
4. Organic Frameworks and Porous Materials
1,3,5-Triformylbenzene and its derivatives are used in synthesizing covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials, broadening the scope of applications in material science (Uribe-Romo et al., 2011).
5. Polymer Science and Catalysis
Mechanism of Action
Target of Action
1,3,5-Trihexylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s worth noting that similar compounds, such as 1,3,5-trimethylbenzene, have been studied for their interactions with atmospheric radicals .
Mode of Action
Research on similar compounds, such as 1,3,5-trimethylbenzene, suggests that these types of compounds can undergo atmospheric oxidation reactions with oh radicals . These reactions involve the formation of a bicyclic peroxy radical (BPR), which is a key intermediate during the oxidation process .
Biochemical Pathways
Studies on similar compounds suggest that they can participate in atmospheric oxidation processes . For instance, 1,3,5-trimethylbenzene can react with OH radicals to form a bicyclic peroxy radical (BPR), which can further react to form various products .
Result of Action
Similar compounds have been studied for their potential to participate in atmospheric oxidation processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the atmospheric oxidation of similar compounds can be affected by the presence of OH radicals . .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the derivative and the biomolecules involved
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other benzene derivatives .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1,3,5-Trihexylbenzene in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,3,5-Trihexylbenzene can be achieved through a Friedel-Crafts alkylation reaction using benzene as the starting material and hexyl chloride as the alkylating agent. The reaction is catalyzed by aluminum chloride and requires careful control of reaction conditions to prevent over-alkylation. The product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Benzene", "Hexyl chloride", "Aluminum chloride", "Anhydrous conditions" ], "Reaction": [ "Add anhydrous aluminum chloride to a mixture of benzene and hexyl chloride in a dry solvent such as dichloromethane or chloroform", "Stir the mixture at a low temperature (0-5°C) for several hours to allow for the Friedel-Crafts alkylation reaction to occur", "Quench the reaction with a weak acid such as dilute hydrochloric acid to destroy excess aluminum chloride", "Extract the product with a non-polar solvent such as diethyl ether or hexane", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Concentrate the product under reduced pressure and purify through recrystallization or column chromatography" ] } | |
CAS No. |
29536-28-5 |
Molecular Formula |
C₂₄H₄₂ |
Molecular Weight |
330.59 |
Origin of Product |
United States |
Q1: What is a notable characteristic of the 1,3,5-trihexylbenzene synthesis method described in the research?
A1: The research highlights a method for producing this compound through the cyclotrimerization of oct-1-yne using a PdCl2/CuCl2 catalyst in a poly(ethylene glycol)-400 (PEG-400) medium []. The significance lies in the method's high yield and environmentally benign conditions, utilizing a recyclable catalyst system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.